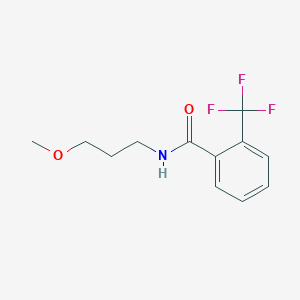
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule that can be synthesized using various methods and has been found to have multiple applications in the field of biomedical research.
科学的研究の応用
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have multiple applications in the field of biomedical research. One of the primary applications of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is as a fluorescent probe for imaging intracellular lipid droplets. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to selectively bind to lipid droplets and emit fluorescence, making it an excellent tool for studying lipid metabolism and lipid-related diseases such as obesity and diabetes. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the activity of enzymes such as lipases and phospholipases, which play a crucial role in lipid metabolism.
作用機序
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide binds to intracellular lipid droplets through hydrophobic interactions between the trifluoromethyl group and the hydrophobic core of the lipid droplets. The methoxypropyl group provides solubility in aqueous solutions, allowing N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide to be used in live-cell imaging experiments. The mechanism of action of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying enzyme activity involves the cleavage of the amide bond by the enzyme, leading to a change in the fluorescence emission spectrum of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have minimal biochemical and physiological effects on cells and tissues. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide does not affect cell viability or proliferation at concentrations used in experiments. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to be non-toxic and non-cytotoxic, making it an excellent tool for studying intracellular lipid droplets and enzyme activity.
実験室実験の利点と制限
The primary advantage of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for intracellular lipid droplets and its ability to emit fluorescence, making it an excellent tool for studying lipid metabolism and related diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is also non-toxic and non-cytotoxic, making it safe for use in live-cell imaging experiments. The primary limitation of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is its moderate to low solubility in aqueous solutions, which can limit its use in some experimental setups.
将来の方向性
There are several future directions for the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in scientific research. One future direction is the development of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide derivatives with improved solubility in aqueous solutions. Another future direction is the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying the role of lipid droplets in cancer and other diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could also be used in the development of new drugs targeting lipid metabolism and related diseases. Finally, N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could be used in the development of new imaging techniques for studying intracellular lipid droplets and related processes.
合成法
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 2-trifluoromethylbenzoic acid with 3-methoxypropylamine in the presence of a coupling reagent such as EDCI or DCC. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a white solid with a high purity level. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a yellow oil with a moderate purity level.
特性
製品名 |
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C12H14F3NO2 |
分子量 |
261.24 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H14F3NO2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)12(13,14)15/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
InChIキー |
CXGQEIVOZAKTFV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
正規SMILES |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
溶解性 |
39.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)
